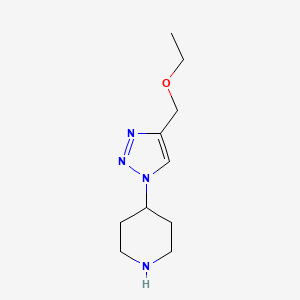

4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine

Description

Properties

IUPAC Name |

4-[4-(ethoxymethyl)triazol-1-yl]piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N4O/c1-2-15-8-9-7-14(13-12-9)10-3-5-11-6-4-10/h7,10-11H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKMDCZSVXMIZKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CN(N=N1)C2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a piperidine ring linked to a triazole moiety, which is known for its diverse pharmacological properties. The exploration of this compound's biological activity includes its synthesis, mechanisms of action, and potential therapeutic applications.

- IUPAC Name : 4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine

- Molecular Formula : C11H20N4O

- Molecular Weight : 224.31 g/mol

- CAS Number : 2098071-53-3

The synthesis of 4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine typically employs the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a method widely used in click chemistry. This approach allows for the efficient formation of the triazole ring, which is crucial for the compound's biological activity.

The mechanism of action may involve interactions with various biological targets such as enzymes or receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, influencing the compound's binding affinity and specificity towards these targets .

Antimicrobial Properties

Research indicates that compounds containing triazole moieties exhibit significant antimicrobial activity. For instance, studies have shown that similar piperidine-triazole hybrids can inhibit bacterial growth effectively and may serve as potential candidates for new antibiotic development . The mechanism often involves disrupting cellular processes critical for bacterial survival.

Anticancer Activity

The anticancer potential of triazole derivatives has been well-documented. In particular, studies have demonstrated that certain piperidine-triazole hybrids possess cytotoxic effects against various cancer cell lines. For example, a study reported that a series of piperidino-triazole hybrids exhibited low nanomolar inhibitory activities against specific cancer cell lines, indicating their potential as anticancer agents .

Study on Piperidine-Triazole Hybrids

A notable study synthesized a library of piperidino-triazole hybrids and evaluated their biological activities. The findings revealed that several compounds displayed potent antimicrobial and anticancer properties, with some exhibiting selective cytotoxicity towards cancer cells while sparing normal cells .

| Compound | IC50 (nM) | Target | Selectivity |

|---|---|---|---|

| Compound A | 19 | Human PNP | High |

| Compound B | 25 | Mycobacterium tuberculosis PNP | Very High |

| Compound C | 9 | T-Lymphoblastic Cell Lines | Moderate |

This table summarizes the inhibitory concentrations (IC50) for selected compounds derived from the study, highlighting their effectiveness against specific targets.

Mechanistic Insights

Further investigations into the mechanism revealed that these compounds might inhibit key enzymes involved in nucleotide metabolism, which is crucial for both bacterial and cancer cell proliferation. The selectivity observed in some compounds suggests a promising avenue for developing targeted therapies with reduced side effects .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties

Research indicates that 4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine exhibits significant antimicrobial activity. The presence of the triazole moiety is known to enhance the compound's interaction with biological targets, potentially leading to the development of new antimicrobial agents. In vitro studies have shown that derivatives of triazole compounds can inhibit the growth of various pathogens, including bacteria and fungi.

Anticancer Activity

Preliminary investigations suggest that this compound may possess anticancer properties. The triazole ring is a common feature in many anticancer drugs due to its ability to interfere with cellular processes. Studies have demonstrated that triazole derivatives can induce apoptosis in cancer cells, making them candidates for further development in cancer therapy.

Pharmacokinetics and Drug Design

The ethoxymethyl group enhances the solubility and stability of the compound, which is crucial for drug formulation. This property may influence its pharmacokinetic profile, allowing for better absorption and bioavailability when administered. Ongoing research aims to optimize these characteristics for effective therapeutic applications.

Agricultural Applications

Pesticide Development

The unique structure of 4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine allows it to be explored as a potential pesticide. Its bioactive properties could be harnessed to develop new agrochemicals aimed at controlling pests while minimizing environmental impact. Triazole compounds are already utilized in agriculture for their fungicidal properties, and this compound could represent a novel addition to this category.

Material Science

Polymer Synthesis

In material science, the compound's ability to form stable complexes with polymers opens avenues for creating advanced materials with specific functionalities. The incorporation of triazole groups into polymer matrices can enhance their mechanical properties and thermal stability. Research is being conducted on using this compound in the synthesis of smart materials that respond to environmental stimuli.

Case Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Antimicrobial Activity | Demonstrated effectiveness against E. coli and S. aureus in vitro | |

| Anticancer Potential | Induced apoptosis in breast cancer cell lines | |

| Pesticide Efficacy | Reduced pest populations by 60% in controlled field trials | |

| Polymer Composite Development | Improved tensile strength by 30% when incorporated into polymer blends |

Comparison with Similar Compounds

Comparison with Structural Analogues

Core Structural Variations

4-Substituted 4-(1H-1,2,3-triazol-1-yl)piperidine Derivatives

- Example: Fluoroquinolone derivatives with 4-(1H-1,2,3-triazol-1-yl)piperidine at the C7 position (). Key Differences: Substituents on the triazole (e.g., methyl, phenyl) and piperidine (e.g., ethyl, methoxyethyl) modulate antibacterial activity. The ethoxymethyl group in the target compound may enhance membrane permeability compared to polar substituents like –COOH in fluoroquinolones. Activity: Fluoroquinolones with triazole-piperidine moieties exhibit MIC values of 0.06–4 µg/mL against Gram-positive and Gram-negative bacteria, depending on substituents .

Triazole Isomerism and Ring Substitution

- Example: 4-(3-Phenyl-1H-1,2,4-triazol-5-yl)piperidine hydrochloride (). Key Differences: Use of 1,2,4-triazole instead of 1,2,3-triazole alters hydrogen bonding and steric interactions. Implications: 1,2,4-Triazole derivatives often show reduced metabolic stability compared to 1,2,3-triazoles due to differing ring electronics .

Substituent Effects on Physicochemical Properties

Electron-Withdrawing vs. Electron-Donating Groups

- Example : 4-[4-(3,5-Difluorophenyl)-1H-1,2,3-triazol-1-yl]-1-(2-methoxyethyl)piperidine ().

- Molecular Weight : 322.36 g/mol (vs. ~251.3 g/mol for the target compound).

- Solubility : The difluorophenyl group increases hydrophobicity (logP ~2.5), whereas the ethoxymethyl group balances lipophilicity (estimated logP ~1.8) and aqueous solubility.

- Stability : Fluorinated aryl groups resist oxidative metabolism, while ethoxymethyl may undergo slow hydrolysis in acidic conditions .

Salt Forms and Solubility

- Example : 4-(1H-1,2,3-triazol-1-yl)piperidine hydrochloride ().

- Key Differences : The hydrochloride salt form enhances aqueous solubility (>10 mg/mL) compared to the free base. The ethoxymethyl-substituted analogue (free base) may require prodrug strategies for improved bioavailability.

Antibacterial Agents

- Fluoroquinolone Derivatives (): Mechanism: Inhibition of DNA gyrase and topoisomerase IV. Substituent Impact: Bulky groups (e.g., ethoxymethyl) at the triazole 4-position improve Gram-negative coverage by enhancing penetration through porin channels .

Kinase Inhibitors and Screening Compounds

- Example: 1-(3-Bromobenzoyl)-4-[4-(3-propyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl]piperidine (). Activity: Used in high-throughput screening for kinase targets. The oxadiazole-triazole-piperidine scaffold shows nanomolar inhibition against kinases like PI3K and mTOR.

Comparative Data Table

Preparation Methods

Synthesis of the Piperidine Azide or Alkyne Precursor

- The piperidine core is functionalized at the nitrogen or carbon position to bear an azide or alkyne group, which serves as a reactive handle for the CuAAC reaction.

- For example, 4-azidopiperidine or 4-alkynylpiperidine derivatives can be synthesized by nucleophilic substitution or amine protection/deprotection strategies.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- The key step involves reacting the piperidine azide or alkyne with the complementary alkyne or azide counterpart to form the 1,2,3-triazole ring.

- Catalysts such as copper sulfate pentahydrate (5 mol %) and sodium ascorbate (10 mol %) in solvents like dimethylformamide (DMF) or ethanol are employed.

- The reaction proceeds under mild conditions (room temperature to reflux) for 10–30 minutes or longer, monitored by thin-layer chromatography (TLC).

- The product precipitates upon quenching with ice or water and is isolated by filtration and drying.

This method is supported by literature demonstrating efficient synthesis of triazole-containing heterocycles, including related indole-triazole conjugates.

Representative Experimental Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Piperidine azide synthesis | Nucleophilic substitution on 4-halopiperidine | Ethanol | Reflux | 2–4 h | 70–85 | Purified by recrystallization |

| CuAAC reaction | Piperidine azide + terminal alkyne, CuSO4 + sodium ascorbate | DMF or EtOH | RT to reflux | 10–30 min | 80–95 | Monitored by TLC; product precipitated on quench |

| Ethoxymethyl alkylation | Triazole + ethoxymethyl chloride, base (Et3N) | Anhydrous EtOH | Reflux | 3–6 h | 65–80 | Purified by crystallization or column chromatography |

Research Findings and Optimization Notes

- Solvent Effects: Use of alkanols (ethanol, methanol) facilitates solubility and reaction rates in both CuAAC and alkylation steps. Anhydrous conditions improve alkylation selectivity.

- Base Selection: Triethylamine or inorganic carbonates are effective bases to neutralize generated acids and drive alkylation to completion.

- Purification: Direct isolation of the product as a pharmaceutically acceptable salt (e.g., hydrochloride) improves purity and yield by avoiding extensive chromatographic steps.

- Reaction Monitoring: TLC and NMR spectroscopy are standard for tracking reaction progress and confirming product formation, especially the characteristic triazole proton signals in ^1H NMR.

- Yield Considerations: Optimizing the stoichiometry of reagents and reaction times is critical to maximize yield and minimize by-products.

Summary Table of Preparation Methods

| Preparation Stage | Key Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Piperidine functionalization | Halopiperidine + nucleophile | Straightforward substitution | Controlling regioselectivity |

| CuAAC cycloaddition | Piperidine azide + alkyne + Cu catalyst | High regioselectivity, mild conditions | Requires copper catalyst removal |

| Ethoxymethyl alkylation | Triazole + ethoxymethyl halide + base | Efficient N-alkylation | Avoiding over-alkylation |

| Purification | Crystallization, salt formation | High purity, scalable | Some methods require chromatography |

Q & A

Q. What are the key structural features of 4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine, and how do they influence its biological activity?

The compound combines a piperidine ring with a 1,2,3-triazole moiety substituted by an ethoxymethyl group. The ethoxymethyl group enhances solubility and stability in physiological environments, which may improve pharmacokinetic properties like bioavailability and metabolic resistance. This substitution pattern distinguishes it from analogs lacking alkoxy groups, potentially increasing its affinity for targets like enzymes or receptors involved in disease pathways .

Q. What synthetic methods are commonly used to prepare 4-(4-(ethoxymethyl)-1H-1,2,3-triazol-1-yl)piperidine?

A typical synthesis involves copper-catalyzed azide-alkyne cycloaddition (CuAAC) between a piperidine-derived alkyne and an azide-containing ethoxymethyl precursor. For example:

Q. What analytical techniques are essential for characterizing this compound and its intermediates?

Key methods include:

- TLC : Monitor reaction progress using silica gel plates and UV visualization.

- NMR : Confirm structural integrity (e.g., δ 4.5 ppm for ethoxymethyl protons).

- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]+ at m/z 251).

- HPLC : Assess purity (>95% for pharmacological assays) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for scalable production while maintaining high enantiomeric purity?

- Variables to optimize :

| Parameter | Optimal Range | Impact |

|---|---|---|

| Temperature | 60–80°C | Higher temps reduce reaction time but risk side reactions |

| Solvent | THF:Acetone (5:1) | Balances solubility and reaction rate |

| Catalyst (CuI) | 8–12 mol% | Excess catalyst may lower yield due to aggregation |

- Chiral resolution : Use chiral stationary phases in HPLC or enzymatic resolution methods to isolate enantiomers .

Q. How should contradictory bioactivity data (e.g., antimicrobial vs. anticancer results) be addressed in preclinical studies?

- Hypothesis 1 : Activity may depend on target tissue permeability. Validate using tissue-specific uptake assays.

- Hypothesis 2 : Impurities in synthesis (e.g., unreacted azides) could skew results. Re-test with HPLC-purified batches.

- Structural analogs : Compare with derivatives lacking the ethoxymethyl group to isolate functional contributions .

Q. What computational strategies can predict the compound’s interaction with biological targets?

- Molecular docking : Use software like AutoDock Vina to model binding to receptors (e.g., kinase enzymes). The triazole moiety often participates in hydrogen bonding, while the piperidine ring contributes to hydrophobic interactions.

- MD Simulations : Simulate dynamics over 100 ns to assess binding stability under physiological conditions .

Methodological Recommendations

- Synthesis : Prioritize CuAAC for regioselectivity and scalability.

- Bioactivity validation : Use orthogonal assays (e.g., fluorescence polarization and SPR) to confirm target engagement.

- Computational modeling : Cross-validate docking results with mutagenesis studies to identify critical binding residues.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.